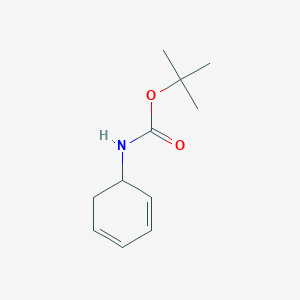
tert-Butyl cyclohexa-2,4-dien-1-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl cyclohexa-2,4-dien-1-ylcarbamate: is an organic compound that features a tert-butyl group attached to a cyclohexa-2,4-dien-1-ylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl cyclohexa-2,4-dien-1-ylcarbamate typically involves the reaction of tert-butylamine with cyclohexa-2,4-dien-1-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl cyclohexa-2,4-dien-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butyl group or the carbamate moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols.
Scientific Research Applications
Chemistry: tert-Butyl cyclohexa-2,4-dien-1-ylcarbamate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl cyclohexa-2,4-dien-1-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl cyclohexa-2,5-dien-1-ylcarbamate
- tert-Butyl cyclohexa-1,4-dien-1-ylcarbamate
- tert-Butyl cyclohexa-3,5-dien-1-ylcarbamate
Uniqueness: tert-Butyl cyclohexa-2,4-dien-1-ylcarbamate is unique due to its specific substitution pattern and the presence of the tert-butyl group This structural feature imparts distinct reactivity and stability compared to other similar compounds
Properties
CAS No. |
612484-27-2 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
tert-butyl N-cyclohexa-2,4-dien-1-ylcarbamate |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-7,9H,8H2,1-3H3,(H,12,13) |
InChI Key |
KSJAHZNTQOKOMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















